(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid
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Overview
Description
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. This compound is notable for its unique structural features, including a trifluoromethyl group and a tert-butoxycarbonyl protecting group. These features make it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as azetidine or its derivatives.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions, often involving nucleophilic substitution or ring-closing metathesis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(tert-Butoxycarbonyl)-3-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, influencing its binding affinity and selectivity.
Properties
Molecular Formula |
C10H14F3NO4 |
---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
(2R,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-4-5(10(11,12)13)6(14)7(15)16/h5-6H,4H2,1-3H3,(H,15,16)/t5-,6-/m1/s1 |
InChI Key |
OCLIUAPKYXTECD-PHDIDXHHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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